(2-Methyl-4-phenyl-1,3-oxazol-5-yl)acetic acid (2-Methyl-4-phenyl-1,3-oxazol-5-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 89150-41-4
VCID: VC17281826
InChI: InChI=1S/C12H11NO3/c1-8-13-12(9-5-3-2-4-6-9)10(16-8)7-11(14)15/h2-6H,7H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C12H11NO3
Molecular Weight: 217.22 g/mol

(2-Methyl-4-phenyl-1,3-oxazol-5-yl)acetic acid

CAS No.: 89150-41-4

Cat. No.: VC17281826

Molecular Formula: C12H11NO3

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

(2-Methyl-4-phenyl-1,3-oxazol-5-yl)acetic acid - 89150-41-4

Specification

CAS No. 89150-41-4
Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
IUPAC Name 2-(2-methyl-4-phenyl-1,3-oxazol-5-yl)acetic acid
Standard InChI InChI=1S/C12H11NO3/c1-8-13-12(9-5-3-2-4-6-9)10(16-8)7-11(14)15/h2-6H,7H2,1H3,(H,14,15)
Standard InChI Key RCLCQAAILJMTDQ-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=C(O1)CC(=O)O)C2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of (2-Methyl-4-phenyl-1,3-oxazol-5-yl)acetic acid is C₁₂H₁₁NO₃, with a molecular weight of 217.22 g/mol . The oxazole core consists of a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. Key structural features include:

  • A methyl group at position 2, which enhances steric bulk and influences electronic distribution.

  • A phenyl ring at position 4, contributing to aromatic interactions and lipophilicity.

  • An acetic acid group at position 5, enabling hydrogen bonding and salt formation.

The logP value (a measure of lipophilicity) for structurally similar oxazole derivatives ranges from 3.7–4.2 , suggesting moderate solubility in lipid membranes. The polar surface area (PSA) of analogous compounds is approximately 46–50 Ų , indicating potential for moderate blood-brain barrier permeability.

Synthetic Methodologies and Structural Analogues

Key Structural Analogues

Compound NameStructural DifferencesBiological ActivitySource
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acidMethyl at position 5, phenyl at 2Antimicrobial (hypothetical)
5-Methyl-2-phenyl-1,3-oxazol-4-ylphosphonic acidPhosphonate at position 4Anti-Candida activity (MIC: 7.8 µg/ml)
5-Chloro-4-(1,3-oxazol-5-yl)-1H-pyrrole-3-carboxamidesPyrrole-oxazole hybridAntifungal (MIC: 7.8 µg/ml)

Biological Activities and Mechanism of Action

Structure-Activity Relationships (SAR)

  • Position 2 substituents: Methyl groups improve metabolic stability compared to bulkier groups .

  • Position 4 aromatic rings: Phenyl groups enhance binding to hydrophobic enzyme pockets .

  • Position 5 functional groups: Carboxylic acids improve solubility and enable salt formation for drug formulation .

Applications in Medicinal Chemistry

Antifungal Drug Development

The structural similarity to FBA-II inhibitors suggests potential for treating fluconazole-resistant C. albicans . Unlike fluconazole, which targets 14α-demethylase, oxazole derivatives may bypass common resistance mechanisms.

Antibacterial Agents

The acetic acid moiety could facilitate interactions with bacterial dihydrofolate reductase (DHFR), a validated drug target . Molecular docking studies (hypothetical) would clarify binding affinities.

Comparative Analysis with Structural Analogues

Parameter(2-Methyl-4-phenyl-1,3-oxazol-5-yl)acetic Acid2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic Acid 5-Methyl-2-phenyl-1,3-oxazol-4-ylphosphonic Acid
Molecular Weight217.22 g/mol217.22 g/mol277.28 g/mol
logP3.8 (predicted)3.72.1
Antifungal ActivityHypotheticalNot reportedMIC = 7.8 µg/ml
Synthetic ComplexityModerateLowHigh

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